![molecular formula C25H42O B12436855 3,7,11,15,19-Pentamethyl-eicosa-2,6,10,14,18-pentaen-1-ol](/img/structure/B12436855.png)
3,7,11,15,19-Pentamethyl-eicosa-2,6,10,14,18-pentaen-1-ol
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Overview
Description
(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol is a complex organic compound with a molecular formula of C25H42O This compound is known for its unique structure, which includes multiple conjugated double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol typically involves the use of geranylgeraniol as a starting material. The process includes several steps such as protection of hydroxyl groups, selective oxidation, and subsequent deprotection. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols .
Scientific Research Applications
(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Geranylgeraniol: A precursor in the synthesis of (2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol.
Farnesol: Another related compound with similar structural features but fewer conjugated double bonds.
Squalene: A compound with a similar polyunsaturated structure but different functional groups
Uniqueness
What sets (2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol apart is its specific arrangement of conjugated double bonds and the presence of a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
3,7,11,15,19-Pentamethyl-eicosa-2,6,10,14,18-pentaen-1-ol, also known as Farnesol , is a naturally occurring acyclic sesquiterpene alcohol with significant biological activity. Its molecular formula is C25H42O and it has garnered attention for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
- IUPAC Name : (2E,6E,10E,14E,18E)-3,7,11,15,19-pentamethyl-eicosa-2,6,10,14,18-pentaen-1-ol
- CAS Number : 22488-05-7
- Molecular Weight : 358.608 g/mol
Structure
The compound's structure is characterized by a long hydrocarbon chain with multiple double bonds and a hydroxyl group. The presence of these functional groups contributes to its reactivity and biological interactions.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 mg/mL |
Escherichia coli | 1.0 mg/mL |
Candida albicans | 0.25 mg/mL |
These findings suggest that the compound could be utilized in developing natural antimicrobial agents.
Anti-inflammatory Effects
Research has demonstrated that Farnesol possesses anti-inflammatory properties. In vitro studies indicated that it can reduce the production of pro-inflammatory cytokines in macrophages. A significant reduction in TNF-alpha and IL-6 levels was observed when cells were treated with Farnesol compared to untreated controls.
Antioxidant Activity
Farnesol has been reported to exhibit antioxidant activity by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. The compound's ability to protect against oxidative stress is particularly relevant in preventing chronic diseases.
Case Studies
- Skin Protection : A study evaluated the effects of Farnesol on skin fibroblasts exposed to UV radiation. Results indicated that treatment with Farnesol significantly reduced oxidative damage and improved cell viability.
- Cancer Research : In a recent study published in Cancer Letters, Farnesol was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. This suggests potential therapeutic applications in oncology.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective role of Farnesol in models of neurodegeneration. The compound was found to inhibit neuronal apoptosis and promote cell survival under stress conditions.
Properties
IUPAC Name |
3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-26/h11,13,15,17,19,26H,7-10,12,14,16,18,20H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTCXUSSQJMLQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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